Product packaging for Copper(II) benzenesulfinate hydrate(Cat. No.:CAS No. 64586-62-5)

Copper(II) benzenesulfinate hydrate

Cat. No.: B3344265
CAS No.: 64586-62-5
M. Wt: 363.9 g/mol
InChI Key: JETHGJSCGDJQQJ-UHFFFAOYSA-L
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Description

Contextualization within Modern Coordination Chemistry Research

The study of Copper(II) benzenesulfinate (B1229208) hydrate (B1144303) is situated within the dynamic and expansive field of coordination chemistry. A central theme in modern coordination chemistry is the self-assembly of metal ions with organic ligands to create novel molecular and supramolecular structures with unique properties. researchgate.net The formation of coordination compounds is driven by the interaction between a central metal atom or ion and surrounding molecules or anions, known as ligands. wikipedia.org The choice of both the metal center and the ligand is crucial in determining the final architecture, dimensionality, and physicochemical properties of the resulting complex.

Significance of Copper(II) Compounds in Contemporary Chemical Research

Copper(II) compounds represent a cornerstone of contemporary chemical research due to their versatility, accessibility, and wide-ranging applications. wikipedia.org The significance of these compounds stems from the diverse roles they play across various scientific disciplines.

Catalysis: Copper(II) complexes are widely employed as catalysts in numerous organic reactions. They can promote a variety of transformations, including oxidation reactions and the formation of carbon-carbon and carbon-heteroatom bonds, making them valuable tools in organic synthesis. wikipedia.orgrsc.org

Bioinorganic Chemistry and Medicinal Applications: The essential role of copper in biological systems has spurred significant interest in the medicinal applications of its complexes. nih.gov Researchers are actively exploring Cu(II) complexes as potential therapeutic agents, including as anticancer, anti-inflammatory, antiviral, and antimicrobial drugs. nih.govnih.govresearchgate.net The coordination of bioactive ligands to a Cu(II) center can enhance the therapeutic efficacy and sometimes reduce the toxicity of the parent organic molecule. nih.gov

Materials Science: Copper(II) compounds are integral to the development of new materials. For instance, the well-known copper(II) sulfate (B86663) pentahydrate is a key component of the Bordeaux mixture, a widely used fungicide. wikipedia.org Furthermore, the structural and magnetic properties of polynuclear copper(II) complexes make them interesting candidates for the design of magnetic materials and metal-organic frameworks (MOFs). gla.ac.uk

The redox activity of the copper ion, which can cycle between Cu(I), Cu(II), and occasionally Cu(III) states, is fundamental to many of these applications, particularly in catalysis and biological functions. nih.govresearchgate.net

Overview of Key Theoretical Frameworks Relevant to Copper(II) Systems

The electronic structure and stereochemistry of Copper(II) complexes are primarily explained by two key theoretical frameworks: Ligand Field Theory and the Jahn-Teller effect.

Ligand Field Theory (LFT): LFT describes the bonding, orbital arrangement, and other characteristics of coordination complexes. It is an extension of crystal field theory and molecular orbital theory. For a Cu(II) ion, which has a d⁹ electron configuration, LFT helps to explain the electronic transitions that give rise to the characteristic colors of its complexes and the relative energies of the d-orbitals in a given coordination environment. acs.org The electronic spectra of Cu(II) complexes typically show broad absorption bands, and the position of the maximum absorbance (λmax) is dependent on the nature of the coordinating ligands. acs.org

For a Cu(II) ion in an octahedral field, the d⁹ configuration is (t₂g)⁶(eg)³. libretexts.org The two e_g orbitals (d_z² and d_x²-y²) are degenerate and are occupied by three electrons, resulting in a degenerate ground state. To resolve this instability, the complex distorts. This distortion is most commonly a tetragonal elongation, where the two axial ligands move further away from the copper ion than the four equatorial ligands. wikipedia.orglibretexts.org This removes the degeneracy of the e_g orbitals and results in a more stable electronic configuration. libretexts.org The Jahn-Teller effect is responsible for the commonly observed distorted octahedral and square pyramidal geometries in six-coordinate Cu(II) complexes. researchgate.netreddit.com This structural distortion is evident in the different bond lengths observed in crystal structures and influences the spectroscopic properties of the compounds. libretexts.orgrsc.org

Table 1: Key Theoretical Frameworks for Copper(II) Complexes

Theoretical Framework Description Relevance to Copper(II) Systems
Ligand Field Theory Describes the electronic structure and bonding in coordination complexes by considering the interaction between metal d-orbitals and ligand orbitals. Explains the color, magnetic properties, and electronic spectra of Cu(II) complexes. The position of spectral bands depends on the ligand field strength. acs.org
Jahn-Teller Effect A geometric distortion of a non-linear molecule with a degenerate electronic ground state to remove the degeneracy and lower the overall energy. Crucial for the d⁹ Cu(II) ion. It causes distortions from ideal geometries (e.g., octahedral) to lower-symmetry structures like tetragonally elongated octahedra or square pyramids. researchgate.netwikipedia.orglibretexts.org

Table 2: Representative Copper-Oxygen Bond Distances in Jahn-Teller Distorted Hexacoordinate Cu(II) Complexes This table provides examples of the typical bond length differences between equatorial and axial ligands in six-coordinate Copper(II) complexes, illustrating the structural consequences of the Jahn-Teller effect.

CompoundEquatorial Cu-O Distance (Å)Axial Cu-O Distance (Å)Reference
[Cu(H₂O)₆]²⁺ (in solution)1.95(1)2.29(3) rsc.org
[Cu(H₂O)₆]²⁺ (in bromate (B103136) salt)1.96(1)2.32(2) rsc.org
[Cu(H₂O)₆]²⁺ (in hexafluorosilicate (B96646) salt)1.95(1)2.27(3) rsc.org
[Cu(OS(CH₃)₂)₆]²⁺ (in solution)1.96(1)2.24(2) rsc.org
Tetraaquabis(4-carboxybenzenesulfonato)copper(II)~1.96 (avg. for Cu-OH₂)~2.44 (for Cu-O₃S) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12CuO5S2 B3344265 Copper(II) benzenesulfinate hydrate CAS No. 64586-62-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

copper;benzenesulfinate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6O2S.Cu.H2O/c2*7-9(8)6-4-2-1-3-5-6;;/h2*1-5H,(H,7,8);;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETHGJSCGDJQQJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].O.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12CuO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722444
Record name Copper(2+) benzenesulfinate--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64586-62-5
Record name Copper(2+) benzenesulfinate--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of Copper Ii Benzenesulfinate Hydrate

Methodological Approaches to the Synthesis of Copper(II) Benzenesulfinate (B1229208) Hydrate (B1144303)

The preparation of Copper(II) benzenesulfinate hydrate can be approached through various synthetic routes, ranging from traditional precipitation reactions to more innovative and environmentally conscious methods. The choice of methodology can significantly influence the purity, yield, and crystalline nature of the final product.

Conventional Synthetic Strategies

The most common and straightforward method for synthesizing this compound involves the reaction of a soluble copper(II) salt with a source of benzenesulfinate ions in an aqueous medium. A typical approach utilizes the reaction between copper(II) acetate (B1210297) monohydrate and benzenesulfinic acid. In this reaction, the acetate ions are displaced by the benzenesulfinate ligands, leading to the precipitation of the less soluble this compound.

Another viable conventional route is the reaction of copper(II) carbonate or copper(II) hydroxide (B78521) with benzenesulfinic acid. libretexts.orglemoyne.eduquora.com The driving force for these reactions is the formation of water and, in the case of the carbonate, carbon dioxide, which shifts the equilibrium towards the product side. These methods are advantageous as the byproducts are easily removed from the reaction mixture.

A generalized reaction scheme for the synthesis using copper(II) carbonate is as follows: CuCO₃ + 2 C₆H₅SO₂H + (x-1)H₂O → Cu(C₆H₅SO₂)₂·xH₂O + CO₂

The selection of the copper(II) precursor and the reaction conditions, such as temperature and solvent, are critical parameters that affect the outcome of the synthesis.

Reactant 1Reactant 2SolventTypical ConditionsProduct
Copper(II) Acetate MonohydrateBenzenesulfinic AcidWater/Ethanol (B145695)Stirring at room temperatureThis compound
Copper(II) CarbonateBenzenesulfinic AcidWaterGentle heating with stirringThis compound
Copper(II) HydroxideBenzenesulfinic AcidWaterStirring at room temperature or gentle warmingThis compound

Exploration of Novel and Green Synthesis Routes

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods for metal-organic compounds. For this compound, green synthesis could involve the use of water as a solvent, minimizing the use of organic solvents, and employing starting materials derived from renewable resources where possible.

One potential green approach is the use of a copper-based metal-organic framework (MOF) as a precursor. By carefully selecting a MOF with labile ligands, it might be possible to exchange these ligands with benzenesulfinate ions in an aqueous solution, leading to the formation of the desired product under mild conditions.

Furthermore, mechanochemical synthesis, which involves grinding solid reactants together with a minimal amount of liquid, presents a solvent-free alternative. The reaction between a solid copper(II) salt and solid benzenesulfinic acid or its sodium salt could be initiated and driven to completion by mechanical force, thereby avoiding the need for bulk solvents.

Impact of Reaction Conditions on Synthetic Outcomes

The reaction conditions play a pivotal role in determining the yield, purity, and morphology of the synthesized this compound. Key parameters include:

Temperature: Higher temperatures can increase the rate of reaction but may also lead to the formation of undesired byproducts or affect the hydration state of the final product. For instance, excessive heat can lead to the decomposition of the benzenesulfinate ligand or the formation of anhydrous or lower hydrate forms.

pH: The pH of the reaction medium can influence the protonation state of the benzenesulfinic acid and the stability of the copper(II) aqua ions. Maintaining an optimal pH is crucial to ensure the formation of the desired complex and prevent the precipitation of copper(II) hydroxide.

Concentration of Reactants: The stoichiometry and concentration of the copper(II) salt and the benzenesulfinate source directly impact the yield and purity of the product. Using a slight excess of the benzenesulfinic acid can help to ensure complete reaction of the copper(II) ions.

Solvent System: While water is a common solvent, the use of co-solvents like ethanol can modify the solubility of the reactants and products, potentially leading to better crystal growth and easier isolation of the final compound.

Mechanistic Pathways of Formation for this compound

The formation of this compound in solution is a dynamic process involving ligand exchange and coordination around the copper(II) center. A thorough understanding of the mechanistic pathways is essential for controlling the synthesis and tailoring the properties of the compound.

Elucidation of Reaction Intermediates

The formation of the final product likely proceeds through a series of intermediate species. In an aqueous solution, the copper(II) ion exists as a hydrated complex, [Cu(H₂O)₆]²⁺. The reaction is initiated by the stepwise substitution of the coordinated water molecules by benzenesulfinate ligands.

The initial step would involve the formation of a mono-substituted intermediate, [Cu(C₆H₅SO₂)(H₂O)₅]⁺. This is followed by the coordination of a second benzenesulfinate ligand to form the neutral complex, [Cu(C₆H₅SO₂)₂(H₂O)₄]. The final product, this compound, precipitates from the solution as a solid with a specific number of water molecules in its crystal lattice. The identification and characterization of these transient intermediates can be achieved using techniques such as stopped-flow spectroscopy or in-situ monitoring by UV-Vis or Raman spectroscopy.

In copper-catalyzed reactions involving sulfinates, the formation of copper(I) species has been observed, suggesting the possibility of redox processes occurring alongside coordination. researchgate.net However, in the direct synthesis from a copper(II) salt and benzenesulfinic acid under non-reducing conditions, the copper is expected to remain in the +2 oxidation state.

Kinetic Studies of the Formation Process

Kinetic studies are crucial for determining the rate of formation of this compound and for understanding the factors that influence the reaction speed. Such studies typically involve monitoring the change in concentration of a reactant or product over time.

For the reaction between copper(II) ions and benzenesulfinate ions, the rate of formation of the product can be followed spectrophotometrically by observing the change in absorbance at a wavelength where the product absorbs significantly. The data obtained can be used to determine the rate law of the reaction, which provides information about the dependence of the reaction rate on the concentration of each reactant.

The rate law can be expressed as: Rate = k[Cu²⁺]ᵐ[C₆H₅SO₂⁻]ⁿ

where k is the rate constant, and m and n are the orders of the reaction with respect to the copper(II) and benzenesulfinate ions, respectively. The determination of these orders can provide insights into the molecularity of the rate-determining step of the reaction mechanism. For instance, a first-order dependence on both reactants might suggest a bimolecular collision as the rate-limiting step. The effect of temperature on the rate constant can also be studied to determine the activation energy of the reaction, providing further details about the energy barrier that must be overcome for the reaction to occur.

Advanced Structural Elucidation of Copper Ii Benzenesulfinate Hydrate

Crystallographic Techniques in Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis for Atomic Arrangement

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional structure of a crystalline compound. By irradiating a single crystal of Copper(II) benzenesulfinate (B1229208) hydrate (B1144303) with an X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the determination of the unit cell dimensions and the precise coordinates of each atom within the unit cell.

This analysis would reveal:

The coordination geometry around the Copper(II) ion (e.g., octahedral, tetrahedral, square planar).

The mode of coordination of the benzenesulfinate ligands (e.g., monodentate through oxygen or sulfur, or bidentate).

The number and location of water molecules of hydration, distinguishing between coordinated water molecules and those present as lattice water.

The bond lengths and angles of the entire molecule.

The presence and nature of intermolecular interactions, such as hydrogen bonding involving the water molecules and the sulfinate groups.

For example, studies on similar compounds, such as tetra-aqua-bis-(4-carboxy-benzene-sulfonato)-copper(II) dihydrate, have shown a Jahn-Teller-distorted octahedral geometry for the Cu²⁺ ion, coordinated to four water molecules in a square plane and two sulfonate oxygen atoms in the apical positions. nih.gov A similar detailed analysis would be the goal for Copper(II) benzenesulfinate hydrate.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative as experimental data is not publicly available. The values are based on typical ranges for similar copper complexes.)

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 14.3
β (°) 95.6
Z 4
Cu-O (sulfinate) (Å) 1.98
Cu-O (water) (Å) 2.05

Powder X-ray Diffraction for Bulk Structural Characterization

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about the bulk material's crystallinity and phase purity. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystalline phase.

For this compound, PXRD would be used to:

Confirm the phase purity of a synthesized batch.

Identify the presence of any impurities or different crystalline forms (polymorphs).

Determine the unit cell parameters, which can be compared to those obtained from single-crystal analysis. The Rietveld refinement method can be applied to the powder diffraction data to refine the crystal structure. mdpi.com

Solution-State Structural Investigations

The structure and behavior of this compound in solution can differ significantly from its solid-state structure. Spectroscopic techniques are employed to probe the coordination environment of the Copper(II) ion in various solvents.

Spectroscopic Probes of Coordination Environment in Solution

Various spectroscopic methods can provide insight into the coordination sphere of the Copper(II) ion in solution:

UV-Visible Spectroscopy: The d-d electronic transitions of the Cu²⁺ ion are sensitive to its coordination geometry. The position and intensity of the absorption bands in the UV-Vis spectrum can indicate changes in the coordination environment upon dissolution or with changes in solvent. For many copper(II) complexes, a broad absorption band is observed in the 600-800 nm range. webassign.net

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The stretching frequencies of the S=O and S-O bonds in the benzenesulfinate ligand would indicate its coordination mode to the copper ion. Changes in these frequencies compared to the free ligand can confirm coordination.

Electron Paramagnetic Resonance (EPR) Spectroscopy: As Cu²⁺ is a d⁹ ion with one unpaired electron, it is EPR active. The g-values and hyperfine coupling constants obtained from the EPR spectrum provide detailed information about the symmetry of the ligand field around the copper ion and the nature of the donor atoms.

Table 2: Illustrative Spectroscopic Data for this compound in Solution (Note: This table is for illustrative purposes as specific experimental data is not publicly available.)

Technique Parameter Illustrative Value
UV-Vis λ_max (nm) ~680
IR ν(S=O) (cm⁻¹) ~1050
EPR g_parallel ~2.25

Dynamic Structural Studies in Solution

The structure of this compound in solution may be dynamic, with ligands exchanging or the coordination number changing. Techniques such as temperature-dependent spectroscopy or kinetic studies could be used to investigate these dynamic processes. For instance, changes in the UV-Vis spectrum with temperature could indicate a shift in equilibrium between different coordination geometries.

Computational Approaches to Structural Prediction and Validation

In the absence of experimental data, or to complement it, computational methods like Density Functional Theory (DFT) can be employed to predict the structure of this compound. These calculations can provide optimized geometries, bond lengths, and angles, as well as predict spectroscopic properties that can be compared with experimental results. nih.gov

Computational studies on related copper(I)-sulfinate complexes have been used to investigate reaction mechanisms and the electronic effects of ligands. nih.govstrath.ac.uk Similar computational approaches could be applied to this compound to:

Predict the most stable coordination geometry.

Calculate the vibrational frequencies to aid in the interpretation of IR and Raman spectra.

Model the electronic structure and predict UV-Vis and EPR parameters.

Investigate the interaction with solvent molecules to understand its solution-state behavior.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. For this compound, DFT is instrumental in determining the most stable geometric arrangement of its constituent atoms. This process, known as geometry optimization, seeks to find the minimum energy conformation of the molecule.

In a typical DFT study of a copper(II) complex, the initial step involves constructing a model of the molecule. For this compound, this would include the central copper(II) ion, the benzenesulfinate ligands, and associated water molecules. The coordination environment around the copper(II) ion is of particular interest, as it can adopt various geometries, such as distorted octahedral or square pyramidal, due to the Jahn-Teller effect often observed in d⁹ copper(II) systems. rsc.org

The choice of functional and basis set is a critical aspect of DFT calculations. For copper(II) complexes, hybrid functionals such as B3LYP are commonly employed as they provide a good balance between accuracy and computational cost. nih.gov Basis sets, which are sets of mathematical functions used to represent the electronic wavefunctions, are selected to adequately describe the electron distribution around the atoms, with particular attention to the copper ion and the sulfur and oxygen atoms of the sulfinate group.

Table 1: Representative DFT Calculation Parameters for a Copper(II) Complex

ParameterTypical Value/Method
Software Gaussian, ORCA, etc.
Functional B3LYP, PBE0, etc.
Basis Set 6-31G(d), def2-SVP, etc.
Solvation Model PCM, SMD (to simulate aqueous environment)
Convergence Criteria 10⁻⁶ Hartree (Energy), 10⁻⁴ Hartree/Bohr (Forces)

This table presents typical parameters and does not represent a specific experimental result.

The optimized geometry from DFT calculations can then be used to predict other properties, such as vibrational frequencies (infrared spectra) and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the reactivity of the complex. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the most stable molecular geometry, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. This is particularly important for understanding the conformational flexibility of the benzenesulfinate ligands and the interactions of the entire complex with its environment, especially the hydrate water molecules.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the temporal evolution of the system. An MD simulation of this compound would typically start with the optimized geometry obtained from DFT calculations. This structure is then placed in a simulation box, often filled with water molecules to represent an aqueous solution.

A key component of MD simulations is the force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of the atomic coordinates. The force field parameters for the copper(II) ion and its interactions with the sulfinate and water ligands are crucial for the accuracy of the simulation.

During the simulation, the trajectories of all atoms are tracked over a period of nanoseconds or even microseconds. Analysis of these trajectories can reveal:

Conformational Changes: The phenyl rings of the benzenesulfinate ligands can rotate, and the entire ligand may exhibit flexible binding modes. MD simulations can quantify the range of motion and identify the most populated conformations. rsc.org

Hydration Structure: The arrangement and dynamics of water molecules around the complex, particularly those coordinated to the copper ion and those in the outer hydration shells, can be investigated. This provides insight into the stability of the hydrate and the potential for ligand exchange with solvent molecules.

Table 2: Representative MD Simulation Parameters for a Hydrated Copper(II) Complex

ParameterTypical Value/Method
Software GROMACS, AMBER, etc.
Force Field AMBER, CHARMM, etc. (with custom parameters for Cu(II))
Water Model TIP3P, SPC/E
Ensemble NPT (constant Number of particles, Pressure, and Temperature)
Temperature 298 K (25 °C)
Pressure 1 bar
Simulation Time 100 ns - 1 µs

This table presents typical parameters and does not represent a specific experimental result.

By providing a detailed, dynamic picture of this compound at the atomic level, MD simulations complement the static information from DFT. Together, these computational techniques are invaluable for a comprehensive structural elucidation of this and other complex coordination compounds.

Spectroscopic and Spectrometric Characterization Methodologies for Copper Ii Benzenesulfinate Hydrate

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the bonding within a molecule. For copper(II) benzenesulfinate (B1229208) hydrate (B1144303), both Fourier Transform Infrared (FT-IR) and Raman spectroscopy would offer complementary information.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups.

In the analysis of copper(II) benzenesulfinate hydrate, FT-IR spectroscopy would be instrumental in confirming the coordination of the benzenesulfinate ligand to the copper(II) ion and the presence of water of hydration. The key vibrational modes of interest would be those of the sulfinate group (-SO2-) and the water molecules.

The free benzenesulfinate anion exhibits characteristic asymmetric and symmetric stretching vibrations of the S=O bonds. Upon coordination to the copper(II) center, the frequencies of these vibrations are expected to shift. The direction and magnitude of this shift can provide clues about the coordination mode of the sulfinate ligand (e.g., monodentate through oxygen, or bridging). For instance, a significant change in the S-O stretching frequencies compared to the free ligand would be indicative of strong coordination.

The presence of hydrate water molecules would be confirmed by the appearance of broad absorption bands in the high-frequency region of the spectrum (typically 3200-3600 cm-1), corresponding to the O-H stretching vibrations. The bending vibration of coordinated water molecules is also expected to appear in the 1600-1630 cm-1 region. The presence of these bands would confirm the hydrated nature of the complex. researchgate.net Furthermore, new bands at lower frequencies, typically below 600 cm-1, could be assigned to the Cu-O stretching vibrations, providing direct evidence of the metal-ligand bond.

Vibrational Mode Expected Wavenumber Range (cm-1) Significance
O-H stretching (water)3200-3600Presence of water of hydration
C-H stretching (aromatic)3000-3100Presence of the benzene (B151609) ring
S=O asymmetric stretching1000-1250Coordination of the sulfinate group
S=O symmetric stretching900-1100Coordination of the sulfinate group
H-O-H bending (water)1600-1630Presence of coordinated water
Cu-O stretching< 600Direct evidence of metal-ligand bonding

This table presents expected wavenumber ranges based on general principles and data for similar compounds.

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information about molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR.

For this compound, Raman spectroscopy would be especially useful for observing the symmetric vibrations of the sulfinate group and the vibrations of the benzene ring. The S-O symmetric stretch, which may be weak in the IR spectrum, is often strong in the Raman spectrum. Changes in the vibrational frequencies of the phenyl group upon coordination could also be monitored.

Moreover, Raman spectroscopy is often better suited for studying low-frequency modes, such as the Cu-O and Cu-S vibrations, which are crucial for understanding the coordination environment of the copper ion. The observation of these metal-ligand vibrations would provide direct evidence of the bonds formed between the copper(II) center and the benzenesulfinate ligand.

Electronic Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, probes the electronic transitions within a molecule, providing information about the electronic structure of the metal ion and the nature of the ligand-metal interactions.

UV-Visible spectroscopy of d-block metal complexes is dominated by two types of electronic transitions: d-d transitions and charge-transfer transitions. For copper(II), a d9 ion, a broad, often asymmetric absorption band is typically observed in the visible region of the spectrum (around 600-900 nm). This band arises from the promotion of an electron from a lower-energy d orbital to the higher-energy d orbital (d-d transition).

The position and shape of this d-d band are sensitive to the geometry of the copper(II) coordination sphere. For example, octahedral, tetrahedral, and square planar copper(II) complexes exhibit distinct d-d transition energies. Therefore, the λmax (wavelength of maximum absorbance) of this band for this compound would provide strong evidence for the coordination geometry around the copper(II) ion.

In addition to the d-d bands, more intense charge-transfer (CT) bands may be observed in the ultraviolet region of the spectrum. These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (ligand-to-metal charge transfer, LMCT) or vice versa (metal-to-ligand charge transfer, MLCT). The energy of these CT bands is related to the redox properties of the metal and the ligand.

Type of Transition Expected Wavelength Region Information Gained
d-d transitionsVisible (e.g., 600-900 nm)Coordination geometry of the Cu(II) ion
Charge-Transfer (CT)UltravioletElectronic properties of the ligand and metal

This table presents expected wavelength regions based on general principles and data for other copper(II) complexes.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. If this compound were to crystallize in a chiral space group or if the benzenesulfinate ligands were to adopt a chiral arrangement around the copper(II) center, then the complex would be chiral and exhibit a CD spectrum.

The CD spectrum in the region of the d-d transitions could provide detailed information about the stereochemistry of the complex. The sign and intensity of the CD signals are directly related to the absolute configuration of the metal complex. In the absence of any inherent chirality in the ligand itself, the observation of a CD spectrum would be a definitive indicator of a chiral coordination environment.

Magnetic Resonance Techniques

Magnetic resonance techniques are indispensable for characterizing paramagnetic species like copper(II) complexes.

Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct method for studying paramagnetic centers. As a d9 ion, copper(II) has one unpaired electron (S=1/2) and is therefore EPR active. The EPR spectrum of this compound would provide detailed information about the electronic ground state and the local environment of the copper(II) ion.

The key parameters obtained from an EPR spectrum are the g-values and the hyperfine coupling constants (A). The g-values are a measure of the interaction of the unpaired electron with the external magnetic field and are sensitive to the symmetry of the ligand field. For a copper(II) complex, anisotropic g-values (g|| and g⊥) are typically observed, and their relative magnitudes can be used to determine the nature of the ground state d-orbital.

The hyperfine coupling constants arise from the interaction of the unpaired electron with the magnetic nucleus of the copper atom (63Cu and 65Cu, both with nuclear spin I=3/2). The magnitude of the hyperfine coupling provides information about the covalency of the metal-ligand bonds.

In some cases, superhyperfine coupling to ligand atoms with non-zero nuclear spin (e.g., 1H) can also be observed, providing further details about the delocalization of the unpaired electron onto the ligands.

Due to the paramagnetic nature of the Cu(II) ion, obtaining high-resolution Nuclear Magnetic Resonance (NMR) spectra of the complex itself is generally challenging due to significant line broadening. However, NMR spectroscopy can be a valuable tool for characterizing the diamagnetic ligands before complexation, confirming their purity and structure.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Centers

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the characterization of paramagnetic species, such as the Cu(II) ion in the title compound. The Cu(II) ion has a d⁹ electronic configuration with one unpaired electron, making it ESR active. The ESR spectrum provides valuable information about the electronic ground state, the geometry of the copper center, and the nature of the copper-ligand bonding.

The key parameters obtained from an ESR spectrum are the g-tensor values and the hyperfine coupling constants (A). For a Cu(II) complex in a powdered or frozen solution state, the spectrum typically exhibits axial or rhombic symmetry. In an axial environment, two g-values are observed: g∥ (parallel) and g⊥ (perpendicular) to the principal symmetry axis. The hyperfine interaction of the unpaired electron with the copper nucleus (I = 3/2) splits the g∥ signal into four lines.

For many square-planar or tetragonally distorted octahedral Cu(II) complexes, the unpaired electron resides in the d(x²-y²) orbital, resulting in g∥ > g⊥ > 2.0023 (the g-value for a free electron). The g-values are sensitive to the covalency of the metal-ligand bonds; greater covalency leads to a decrease in the g-values. The hyperfine coupling constant, A∥, provides information about the distribution of the unpaired electron density between the copper ion and the ligand donor atoms.

ParameterTypical Value RangeInformation Gained
g∥ 2.2 - 2.4Geometry and nature of the ground state
g⊥ 2.0 - 2.1Geometry and nature of the ground state
A∥ (x 10⁻⁴ cm⁻¹) 120 - 200Covalency of the metal-ligand bond

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Characterization (if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, including the ligands in coordination complexes. However, its application to paramagnetic complexes like those of Cu(II) is often challenging. The paramagnetic nature of the Cu(II) ion leads to significant broadening of NMR signals and large chemical shifts, often rendering the spectra of directly coordinated nuclei unobservable or difficult to interpret researchgate.net.

For this compound, obtaining a high-resolution ¹H or ¹³C NMR spectrum of the benzenesulfinate ligand would be complicated by these paramagnetic effects. The relaxation times of the nuclei are dramatically shortened by the fluctuating magnetic field of the unpaired electron on the copper center, leading to broad lines.

In some cases, specialized NMR techniques or the study of analogous diamagnetic complexes (e.g., Zn(II) complexes with the same ligand) can provide useful comparative data for the ligand conformation. However, direct NMR characterization of the benzenesulfinate ligand within the paramagnetic copper(II) complex is generally not a primary method of analysis.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable techniques.

The mass spectrum would be expected to show a molecular ion peak corresponding to the intact complex, or more likely, fragments resulting from the loss of water molecules and/or benzenesulfinate ligands. The isotopic pattern of copper (⁶³Cu and ⁶⁵Cu) would be a characteristic feature in the mass spectrum of copper-containing fragments, aiding in their identification.

The fragmentation of the benzenesulfinate ligand itself would likely proceed through the loss of SO₂ to yield a phenyl radical or cation, or through cleavage of the phenyl ring. While a specific mass spectrum for this compound is not available, the expected major fragments are listed in the table below.

Fragment IonProposed Structure/Formula
[Cu(C₆H₅SO₂)₂]+Anhydrous copper(II) benzenesulfinate cation
[Cu(C₆H₅SO₂)]+Copper(I) benzenesulfinate cation or fragment
[C₆H₅SO₂]+Benzenesulfinate cation
[C₆H₅]+Phenyl cation
[SO₂]+Sulfur dioxide radical cation

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior Research

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material as a function of temperature, revealing endothermic and exothermic processes.

For a hydrated complex like this compound, the TGA curve is expected to show distinct mass loss steps. The initial step, typically occurring at temperatures between 50°C and 150°C, would correspond to the loss of water molecules. For instance, the thermal decomposition of copper(II) sulfate (B86663) pentahydrate shows sequential loss of water molecules in this temperature range researchgate.netchemicalpapers.com. A similar behavior is observed for other copper(II) carboxylate hydrates, such as a copper(II) naproxenate complex which shows a loss of a water molecule slightly above 100°C mdpi.com.

Following dehydration, further heating would lead to the decomposition of the anhydrous copper(II) benzenesulfinate. This decomposition would likely involve the breakdown of the benzenesulfinate ligands, with the final residue at high temperatures being copper(II) oxide (CuO). The DTA curve would show endothermic peaks corresponding to the dehydration and decomposition steps, and potentially exothermic peaks if any oxidative decomposition occurs.

The table below outlines the expected thermal decomposition stages for copper(II) benzenesulfinate dihydrate, based on the behavior of analogous copper complexes.

Temperature Range (°C)Mass Loss (%) (Theoretical)ProcessDTA Peak
~50 - 150~8.2% (for dihydrate)Dehydration (loss of 2 H₂O)Endothermic
> 200> 20%Decomposition of benzenesulfinate ligandsEndothermic/Exothermic
> 600-Formation of final residue (CuO)-

In-depth Scientific Analysis of this compound Remains Elusive Due to Lack of Available Research Data

A comprehensive investigation into the coordination chemistry and bonding analysis of this compound reveals a significant gap in the scientific literature, preventing a detailed and specific examination of this compound. Despite extensive searches for crystallographic and spectroscopic data, crucial for the in-depth analysis requested, no specific research findings for "this compound" could be located.

While the fundamental principles of copper(II) coordination chemistry are well-established, including the prevalence of the Jahn-Teller effect and the significant influence of hydration on coordination geometry, applying these general concepts to this compound without specific experimental data would be speculative. The user's request for a scientifically accurate article focusing solely on this compound cannot be fulfilled without access to its crystal structure and detailed spectroscopic studies.

The search for information did yield a CAS number for the compound, 64586-62-5 , and some chemical suppliers list it, occasionally with a molecular formula of C₁₂H₁₀CuO₄S₂·xH₂O, suggesting the presence of water of hydration. However, this basic information is insufficient to construct a detailed analysis of its coordination environment as outlined.

For instance, a thorough discussion of Ligand Field Theory applications to the Copper(II) center (section 5.1 of the proposed outline), including an analysis of Jahn-Teller distortion effects (5.1.1) and its electronic structure and orbital interactions (5.1.2), necessitates precise knowledge of the coordination geometry (e.g., bond lengths and angles) which is typically obtained from single-crystal X-ray diffraction data. Without this data, any description would be a generalized account of copper(II) complexes rather than a specific analysis of this compound.

Similarly, detailing the role and influence of hydration on coordination geometry (5.2), including the investigation of water molecule coordination modes (5.2.1) and solvent effects on coordination environment and stability (5.2.2), is impossible without experimental evidence of how water molecules are integrated into the crystal lattice and how they interact with the copper center and the benzenesulfinate ligands.

Finally, a bonding characterization and the nature of metal-ligand interactions (5.3) would require spectroscopic data (such as IR, Raman, UV-Vis, and EPR) to probe the vibrational modes of the ligands upon coordination and to understand the electronic transitions and the magnetic properties of the copper(II) ion within its specific ligand field.

Coordination Chemistry and Bonding Analysis of Copper Ii Benzenesulfinate Hydrate

Bonding Characterization and Nature of Metal-Ligand Interactions

Covalent and Electrostatic Contributions to Bonding

The interaction between the copper(II) center and the benzenesulfinate (B1229208) and water ligands is a sophisticated blend of covalent and electrostatic contributions. The Cu(II) ion, with its d⁹ electron configuration, is a classic example of a species where both types of bonding are significant. The bonds formed with the oxygen atoms of the benzenesulfinate and water molecules are not purely ionic or covalent but possess characteristics of both.

The electrostatic component arises from the attraction between the positive charge of the Cu²⁺ ion and the partial negative charges on the oxygen atoms of the ligands. This ion-dipole interaction is a primary force holding the coordination complex together.

Simultaneously, a degree of covalent character is present, resulting from the overlap of the d-orbitals of the copper ion with the p-orbitals of the oxygen atoms. This orbital overlap leads to the formation of sigma (σ) bonds. The extent of this covalency can be evaluated using computational methods like Density Functional Theory (DFT), which can quantify the mixing of metal and ligand orbitals. For instance, in similar copper-thiolate complexes, DFT calculations have shown significant sulfur character in the Lowest Unoccupied Molecular Orbital (LUMO), indicating substantial covalent interaction. nih.gov A similar principle would apply to the copper-oxygen bonds in the title compound.

The relative contributions of these bonding types influence the geometry and stability of the complex. A higher degree of covalent character would suggest stronger, more directional bonds, while a greater electrostatic contribution would imply less directional, more flexible interactions.

Table 1: Estimated Contributions to Bonding in Copper(II) Benzenesulfinate Hydrate (B1144303)

Interaction TypeContributing FactorsExpected Significance
Electrostatic Ion-dipole attraction (Cu²⁺ and ligand oxygen)High
Covalent (σ-bonding) Overlap of Cu d-orbitals and O p-orbitalsModerate

Delocalization and Charge Transfer Processes

Electron delocalization and charge transfer are fundamental to understanding the electronic properties and potential reactivity of Copper(II) benzenesulfinate hydrate. These processes involve the movement of electron density within and between the constituent parts of the complex.

Delocalization can occur within the benzenesulfinate ligand itself, across the phenyl ring and the sulfinate group. This π-electron delocalization is a characteristic feature of aromatic systems and influences the ligand's interaction with the metal center.

More significantly, ligand-to-metal charge transfer (LMCT) transitions are expected to be a prominent feature in the electronic spectrum of this compound. In an LMCT process, an electron is excited from a molecular orbital that is primarily ligand in character to one that is primarily metal-based. For this compound, this would likely involve the excitation of an electron from an oxygen p-orbital of the benzenesulfinate or water ligand to the half-filled d-orbital of the Cu(II) center. These transitions are often responsible for the intense colors observed in many transition metal complexes.

Conversely, metal-to-ligand charge transfer (MLCT) is less likely given the d⁹ configuration of Cu(II) and the nature of the benzenesulfinate ligand. However, the presence of the phenyl ring could potentially provide low-lying π* orbitals that might participate in such transitions under specific conditions.

The energy of these charge transfer bands provides valuable information about the electronic structure of the complex. For example, studies on copper sulfide (B99878) systems have utilized X-ray Absorption Spectroscopy (XAS) and DFT to investigate charge delocalization and the nature of copper-sulfur bonding, revealing how the positive charge on the copper center can be delocalized onto the sulfur atoms. nih.gov A similar approach for this compound would be invaluable in elucidating its electronic landscape.

Table 2: Potential Electronic Transitions in this compound

Transition TypeDescriptionExpected Energy Region
d-d transitions Excitation of an electron between d-orbitals on the Cu(II) center.Visible
LMCT Ligand-to-Metal Charge Transfer (O p-orbital to Cu d-orbital).UV-Visible

This table outlines the expected electronic transitions based on the general principles of coordination chemistry for copper(II) complexes.

Reactivity Studies and Mechanistic Pathways of Copper Ii Benzenesulfinate Hydrate

Ligand Exchange Dynamics and Kinetics

Investigation of Ligand Substitution Reactions

In aqueous solutions, the copper(II) ion exists as the hexaaqua complex, [Cu(H₂O)₆]²⁺. The substitution of these water ligands by other ligands, such as benzenesulfinate (B1229208), is a fundamental process. The rate of these substitution reactions is typically very fast. For instance, the exchange of water ligands in the [Cu(H₂O)₆]²⁺ complex is among the fastest for any first-row transition metal aqua complex.

When a ligand like the benzenesulfinate anion (C₆H₅SO₂⁻) replaces the water molecules, it forms copper(II) benzenesulfinate. The coordination can be monodentate or bidentate through the oxygen atoms of the sulfinate group. The presence of water of hydration in the solid state suggests that water molecules can also act as ligands in the coordination sphere of the copper ion.

The substitution process can be represented by the following general equilibrium:

[Cu(H₂O)₆]²⁺ + n(C₆H₅SO₂⁻) ⇌ [Cu(C₆H₅SO₂)n(H₂O)₆₋ₙ]⁽²⁻ⁿ⁾⁺ + nH₂O

The position of this equilibrium and the kinetics of the substitution would be influenced by factors such as the concentration of the benzenesulfinate ligand, the pH of the solution, and the solvent composition.

Solvent-Assisted Ligand Exchange Mechanisms

The solvent plays a crucial role in the ligand exchange mechanisms of copper(II) complexes. In aqueous solutions, water molecules can actively participate in the reaction pathway. A dissociative mechanism is often proposed for ligand substitution in octahedral copper(II) complexes. This involves the departure of a coordinated solvent molecule to form a five-coordinate intermediate, which is then attacked by the incoming ligand.

Alternatively, an associative interchange mechanism may be operative, where the incoming ligand first forms an outer-sphere complex with the copper complex, followed by a concerted interchange of the incoming and outgoing ligands. The specific mechanism for copper(II) benzenesulfinate hydrate (B1144303) would likely depend on the nature of the solvent and the steric and electronic properties of the benzenesulfinate ligand.

Redox Chemistry and Electron Transfer Processes Involving the Copper(II) Center

The redox chemistry of copper is central to its diverse applications, particularly in catalysis. The Cu(II)/Cu(I) redox couple is the most common, though Cu(III) and Cu(0) states are also accessible under certain conditions.

Electrochemical Characterization Methodologies

In a study of copper(II) complexes with salicylaldehyde (B1680747) benzenesulphonylhydrazone, cyclic voltammetry in DMSO revealed a quasi-reversible one-electron transfer process attributed to the Cu(II)/Cu(I) redox couple. The potential at which this reduction occurs is influenced by the electronic properties of the substituents on the ligand.

Table 1: Illustrative Electrochemical Data for a Related Copper(II) Complex (This data is for a related compound and serves as an example of the type of information obtained from electrochemical studies.)

ComplexEpc (V) vs. Ag/AgClEpa (V) vs. Ag/AgClΔEp (mV)
[Cu(salicylaldehyde benzenesulphonylhydrazone)₂]-0.45-0.3780

Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak-to-peak separation.

This type of data allows for the determination of the formal reduction potential and provides information about the electrochemical reversibility of the redox process. For copper(II) benzenesulfinate hydrate, a similar electrochemical investigation would be necessary to characterize its redox properties accurately.

Mechanisms of Oxidation and Reduction

The reduction of Cu(II) to Cu(I) involves the gain of an electron. The mechanism of this process can be influenced by the coordination environment. Ligands that can stabilize the Cu(I) state, for example, through π-backbonding, will facilitate the reduction. The benzenesulfinate ligand, with its delocalized π-system in the phenyl ring, could potentially influence the redox potential of the copper center.

The oxidation of Cu(II) to Cu(III) is less common but can be achieved with strong oxidizing agents and with ligands that can stabilize the higher oxidation state. The mechanism would involve the removal of an electron from the copper center, likely leading to a change in the coordination geometry.

Catalytic Activity Research and Mechanistic Elucidation in Organic Transformations

Copper compounds are widely used as catalysts in a variety of organic reactions. While specific catalytic applications of this compound are not extensively reported, its components—a copper(II) center and a sulfinate ligand—suggest potential utility in certain transformations.

One area of relevance is the copper-catalyzed sulfonylation of C-H bonds. Research has demonstrated that copper catalysts can effectively mediate the reaction between sodium sulfinates and various organic substrates to form sulfones, which are important structural motifs in pharmaceuticals and materials science.

For example, a copper-catalyzed direct sulfonylation of C(sp²)–H bonds with sodium sulfinates has been reported. Although the exact nature of the active copper catalyst in these reactions is often not fully characterized and may be formed in situ, it highlights a potential application for a pre-formed complex like this compound.

A plausible, though hypothetical, catalytic cycle for a copper-catalyzed sulfonylation reaction could involve the following steps:

Oxidative Addition: The Cu(I) species, potentially formed from the reduction of the Cu(II) precursor, reacts with an aryl halide or a directed C-H bond.

Ligand Exchange: The benzenesulfinate ligand coordinates to the copper center.

Reductive Elimination: The aryl and sulfonyl groups couple and are eliminated from the copper center, forming the desired aryl sulfone and regenerating the active Cu(I) catalyst.

Further research is required to explore the catalytic potential of this compound and to elucidate the specific mechanistic pathways involved in any observed catalytic activity.

Investigations into Catalytic Cycles and Intermediates

In copper-catalyzed reactions involving sulfinate salts, the catalytic cycle is believed to be initiated by the formation of a sulfonyl radical (RSO₂•). This key intermediate is generated through a single-electron transfer (SET) process from the sulfinate anion to the copper(II) center, which is consequently reduced to copper(I).

A proposed catalytic cycle, primarily for C-H sulfonylation, can be outlined as follows:

Generation of the Sulfonyl Radical: The cycle commences with the oxidation of the benzenesulfinate anion by the copper(II) species to produce a benzenesulfonyl radical and a copper(I) species.

C-H Activation: In many instances, particularly with substrates possessing directing groups, the copper catalyst (in either the +1 or +2 oxidation state) coordinates with the substrate. This is often followed by a concerted metalation-deprotonation (CMD) step, leading to the formation of a copper-carbon bond and the activation of the C-H bond. nih.gov

Radical-Mediated C-S Bond Formation: The highly reactive benzenesulfonyl radical then intercepts the organocopper intermediate. This step can proceed through various pathways, including direct radical attack on the copper-bound carbon or oxidative addition of the radical to the copper center, potentially forming a transient copper(III) intermediate. nih.gov

Reductive Elimination and Catalyst Regeneration: The final step involves the formation of the C-S bond through reductive elimination from the copper center, yielding the sulfonylated product and regenerating the copper(I) or copper(II) catalyst, which can then re-enter the catalytic cycle. In many protocols, an external oxidant is required to facilitate the regeneration of the copper(II) catalyst from copper(I), ensuring catalytic turnover. nih.govwpmucdn.com

Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating these pathways. For instance, in the dual copper- and aldehyde-catalyzed transient C-H sulfonylation of benzylamines, DFT calculations suggest that a transient directing group lowers the energy barrier for the turnover-limiting C-H activation step. This is followed by the facile combination of the resulting cupracycle with an RSO₂ radical. nih.gov

Key Intermediates:

Benzenesulfonyl Radical (C₆H₅SO₂•): Universally considered a key intermediate in these reactions.

Organocopper Species: Formed via C-H activation, these intermediates are central to the regioselectivity of the reaction.

Copper(I) and Copper(II) Species: The redox interplay between these oxidation states is fundamental to the catalytic cycle.

Putative Copper(III) Species: In some proposed mechanisms, a high-valent copper(III) intermediate is invoked, resulting from the interaction of the organocopper species with the sulfonyl radical, just before the final reductive elimination step.

The role of the hydrate component (water) in "this compound" could be multifaceted, potentially influencing the solubility of the catalyst precursor and participating in the ligand exchange processes at the copper center.

Scope and Limitations of Catalytic Applications

The catalytic applications related to the components of this compound are extensive, primarily focusing on the formation of C-S bonds to synthesize sulfones. These compounds are of significant interest in medicinal chemistry and materials science.

Scope of Catalytic Applications:

The copper-catalyzed sulfonylation using sulfinate salts has been successfully applied to a wide range of substrates:

C(sp²)-H Sulfonylation: A prominent application is the direct sulfonylation of C(sp²)-H bonds in arenes and heteroarenes. This often requires the presence of a directing group on the substrate to achieve high regioselectivity. nih.gov

Sulfonylation of Benzylamines: Through the use of a transient directing group, benzylamines can be effectively sulfonylated. This method demonstrates good functional group tolerance, including for electron-rich and electron-poor substituents on the aromatic ring. nih.gov

Decarboxylative Sulfonylation: α,β-Unsaturated carboxylic acids can undergo copper-catalyzed decarboxylative coupling with aryl sulfinates to produce vinyl sulfones, typically with high stereoselectivity for the (E)-isomer.

Oxidative Sulfonylation of Hydrazones: A synergistic copper/silver co-catalysis system enables the oxidative sulfonylation of hydrazones to synthesize β-ketosulfones and N-acylsulfonamides. wpmucdn.com

The following table summarizes the scope of these catalytic reactions with representative examples.

Interactive Data Table: Scope of Copper-Catalyzed Sulfonylation with Sulfinates

Reaction TypeSubstrate ExampleSulfinating AgentProduct TypeCatalyst System ExampleYield (%)Reference
C(sp²)-H SulfonylationBenzamide DerivativeSodium BenzenesulfinateAryl SulfoneCu(OAc)₂Varies nih.gov
Transient Directed SulfonylationBenzylamineSodium Toluenesulfinateγ-Sulfonyl AmineCu(OAc)₂ / 2-hydroxynicotinaldehyde68 nih.gov
Decarboxylative SulfonylationCinnamic AcidSodium ArylsulfinateVinyl SulfoneCu(ClO₄)₂·6H₂O / 1,10-phenanthrolineHigh
Oxidative SulfonylationKetone HydrazoneSodium Benzenesulfinateβ-KetosulfoneCuBr / AgNO₃Moderate to Good wpmucdn.com

Limitations of Catalytic Applications:

Despite the broad scope, several limitations are associated with these catalytic systems:

Directing Group Requirement: Many C-H sulfonylation reactions necessitate a directing group on the substrate to control regioselectivity, which adds extra steps for its installation and removal.

Oxidant Requirement: Catalytic turnover often relies on the use of an external, and sometimes stoichiometric, oxidant to regenerate the active Cu(II) species. The choice of oxidant can be critical and may not be compatible with all functional groups. nih.gov

Substrate Scope: While generally broad, the efficiency of the reaction can be sensitive to the electronic and steric properties of the substrates. For instance, in some systems, unsubstituted benzylamines were found to be unsuccessful substrates. nih.gov

Catalyst Loading: In some cases, a relatively high loading of the copper catalyst is required for efficient conversion.

Competing Reactions: Side reactions, such as the dimerization of sulfonyl radicals or substrate decomposition, can occur under the reaction conditions, leading to reduced yields.

Theoretical and Computational Chemistry Studies on Copper Ii Benzenesulfinate Hydrate

Density Functional Theory (DFT) for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it ideal for studying transition metal complexes like Copper(II) benzenesulfinate (B1229208) hydrate (B1144303).

DFT calculations can predict a wide range of properties, including optimized molecular geometries, vibrational frequencies, and electronic properties. For instance, DFT has been successfully used to determine the structure of hydrated Copper(II) ions, revealing that a five-coordinate square-pyramidal geometry is often the most stable in aqueous solutions, though six-coordinate structures may also coexist. nih.govpsu.edu Similar principles can be applied to predict the geometry of Copper(II) benzenesulfinate hydrate, including the coordination of the benzenesulfinate ligands and water molecules around the central copper ion.

A key application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental spectra to validate the computed structure. DFT calculations can provide insights into infrared (IR), Raman, and electronic absorption spectra. For example, in a study of a Copper(II) 2-pyridylmethanolate tetrahydrate complex, DFT calculations were instrumental in assigning the vibrational modes observed in the IR and Raman spectra. chemicalpapers.com

For this compound, DFT could be used to calculate the vibrational frequencies associated with the S-O and C-S bonds of the benzenesulfinate ligand, as well as the Cu-O bonds. These theoretical frequencies can aid in the interpretation of experimental IR and Raman spectra. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum, providing information about the d-d transitions of the Copper(II) ion and charge-transfer bands.

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for this compound

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
BenzenesulfinateSymmetric SO₂ Stretch1050
BenzenesulfinateAsymmetric SO₂ Stretch1200
BenzenesulfinateC-S Stretch750
Aqua LigandO-H Stretch3400
Aqua LigandH-O-H Bend1630
Coordination SphereCu-O (sulfinate) Stretch450
Coordination SphereCu-O (water) Stretch400

This table presents hypothetical data to illustrate the type of information that can be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter that influences the stability and reactivity of a molecule.

In the context of this compound, FMO analysis can provide insights into its electronic transitions and potential reactivity. The HOMO is likely to be localized on the benzenesulfinate ligand and the d-orbitals of the copper ion, while the LUMO is expected to be centered on the Copper(II) ion. The HOMO-LUMO energy gap can be correlated with the energy of the lowest electronic transition in the UV-Vis spectrum. Studies on other organic-inorganic hybrid materials have shown that the HOMO-LUMO gap is a crucial factor in determining their electronic and optical properties. researchgate.netrsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-2.5
HOMO-LUMO Gap 3.7

This table presents hypothetical data to illustrate the type of information that can be obtained from FMO analysis.

Molecular Dynamics and Solvation Models

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, diffusion, and interactions with the solvent.

For a hydrated compound like this compound, MD simulations are invaluable for understanding its behavior in aqueous solution. These simulations can reveal the structure and dynamics of the hydration shells around the complex. Studies on hydrated Copper(II) ions have used MD to investigate the coordination number and the exchange of water molecules between the first and second hydration shells. nih.govresearchgate.net

An MD simulation of this compound in water would allow for the calculation of radial distribution functions (RDFs). The RDFs for the Cu-O and Cu-S distances would provide detailed information about the coordination of water molecules and benzenesulfinate ligands to the copper center in solution. The dynamics of the hydration shell, including the residence time of water molecules, can also be determined.

Explicitly modeling a large number of solvent molecules in an MD simulation can be computationally expensive. Implicit solvent models, such as the Conductor-like Screening Model (COSMO), offer a more efficient alternative by representing the solvent as a continuous medium with a given dielectric constant. nih.govpsu.edu

COSMO and other implicit solvent models are particularly useful for calculating the solvation free energy of a molecule, which is a key thermodynamic parameter. These models can be combined with DFT calculations to study the stability of different isomers or conformers of this compound in solution. For example, the relative stability of different coordination geometries of the complex in water could be assessed using DFT-COSMO calculations. researchgate.net

Advanced Computational Techniques for Intermolecular Interactions

The properties of this compound in the solid state are governed by a complex network of intermolecular interactions, including hydrogen bonding and van der Waals forces. Advanced computational techniques are required to accurately model these weak interactions.

One such method is the use of dispersion-corrected DFT (DFT-D), which adds an empirical term to the DFT energy to account for long-range van der Waals interactions. This approach has been shown to be crucial for accurately predicting the crystal structures of molecular solids. Another powerful technique is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions.

For this compound, these advanced methods could be used to:

Analyze the hydrogen bonding network between the coordinated water molecules and the benzenesulfinate ligands of neighboring complexes in the crystal lattice.

Quantify the strength of the various intermolecular interactions.

By employing these sophisticated computational tools, a comprehensive and detailed understanding of the chemical and physical properties of this compound at the molecular level can be achieved.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, orbital interactions, and the nature of chemical bonds within a molecule. For copper(II) complexes, NBO analysis can provide deep insights into the coordination bonds between the copper ion and its ligands, including the donor-acceptor interactions that stabilize the complex. This type of analysis quantifies the charge transfer between the metal center and the ligands, as well as among different orbitals of the atoms involved.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the prediction and understanding of the NLO properties of new materials. Methods such as Density Functional Theory (DFT) are often employed to calculate key NLO parameters like polarizability and hyperpolarizability. The investigation of copper(II) complexes for NLO applications is an active area of research, as the metal center and the organic ligands can be tuned to enhance NLO responses. rsc.orgnih.govrsc.org

However, there are no available theoretical predictions or experimental studies on the non-linear optical properties of this compound in the reviewed literature. Research in this area would be necessary to determine if this compound possesses any potential for NLO applications.

Supramolecular Architectures and Crystal Engineering of Copper Ii Benzenesulfinate Hydrate

Design Principles for Self-Assembly Processes

The predictable formation of supramolecular architectures from molecular components is a cornerstone of crystal engineering. In the context of copper(II) benzenesulfinate (B1229208) hydrate (B1144303), the self-assembly process is primarily directed by the coordination geometry of the copper(II) ion and the functional groups present on the benzenesulfinate ligand and water molecules. The copper(II) ion, often exhibiting a preference for a tetragonally distorted octahedral coordination, acts as a key node in the resulting network. researchgate.net The benzenesulfinate ligands, with their sulfinate groups, provide primary coordination sites, while the phenyl rings offer opportunities for weaker, yet structurally significant, non-covalent interactions.

Investigation of Non-Covalent Interactions within Crystal Lattices

The stability and packing of copper(II) benzenesulfinate hydrate crystals are dictated by a hierarchy of non-covalent interactions. While the coordination bonds between copper(II) and the benzenesulfinate and water ligands define the primary structure, the extended solid-state arrangement is governed by weaker forces. mdpi.com

The presence of phenyl rings in the benzenesulfinate ligand introduces the possibility of π-π stacking and C-H···π interactions, which are vital in the organization of aromatic-containing crystal structures. mdpi.comnih.gov

π-π Stacking: These interactions occur between the electron-rich π-systems of adjacent phenyl rings. The arrangement can be either face-to-face or offset (parallel-displaced), contributing to the stabilization of the crystal packing. The extent and geometry of π-π stacking can significantly influence the physical properties of the resulting material. nih.govresearchgate.net In this compound, these interactions would likely lead to the formation of columnar or layered structures.

C-H···π Interactions: These are weaker interactions where a C-H bond from an adjacent molecule points towards the face of a phenyl ring. researchgate.net While individually less energetic than π-π stacking, the cumulative effect of multiple C-H···π interactions can be substantial in determining the final crystal packing arrangement. nih.gov These interactions, along with π-π stacking, provide a secondary level of structural reinforcement within the crystal lattice.

Influence of Lattice Water on Supramolecular Organization

Lattice water molecules, those not directly coordinated to the metal center, play a multifaceted and critical role in the supramolecular organization of hydrated crystals. stackexchange.comnih.gov Their presence can profoundly affect the crystal structure, stability, and even the observed isomerism.

The number and location of lattice water molecules can lead to the formation of different crystalline forms, known as polymorphs or solvatomorphs. nih.govresearchgate.netresearchgate.net These forms have the same chemical composition but differ in their crystal packing. Lattice water can mediate the formation of different hydrogen-bonding motifs, which in turn can direct the assembly of distinct supramolecular isomers. For instance, the presence of lattice water can facilitate different orientations of the benzenesulfinate ligands, leading to conformational polymorphism. researchgate.net The controlled removal or addition of water can sometimes trigger phase transitions between these polymorphic forms. researchgate.net

Future Research Directions and Emerging Paradigms for Copper Ii Benzenesulfinate Hydrate

Unexplored Synthetic Avenues and Methodological Innovations

The synthesis of Copper(II) benzenesulfinate (B1229208) hydrate (B1144303), while established, presents opportunities for the exploration of novel and more efficient synthetic methodologies. Current synthetic approaches often rely on conventional precipitation reactions. However, emerging paradigms in materials synthesis could offer enhanced control over the compound's purity, crystallinity, and morphology.

Future research could focus on the following unexplored avenues:

Electrochemical Synthesis: The electrochemical synthesis of metal sulfinates has been demonstrated as a metal- and reagent-free method for producing aryl sulfones. mdpi.comacs.org This approach could be adapted for the direct synthesis of Copper(II) benzenesulfinate hydrate, potentially offering a cleaner and more controlled reaction pathway.

Hydrothermal and Solvothermal Methods: These techniques, widely used for the synthesis of coordination polymers and metal-organic frameworks (MOFs), could be employed to produce highly crystalline forms of this compound. acs.orgnih.gov The precise control over temperature and pressure in these methods may allow for the isolation of different hydrated forms or polymorphs with unique properties.

Mechanochemical Synthesis: This solvent-free approach, which involves the grinding of solid reactants, offers a green and scalable alternative to traditional solution-based methods. Investigating the mechanochemical synthesis of this compound from a copper salt and a benzenesulfinate salt could lead to a more environmentally friendly and efficient production process.

Copper-Catalyzed Cross-Coupling Reactions: Recent advancements in copper-catalyzed cross-coupling reactions for the formation of sulfones from sulfinic acid salts and aryl halides present another innovative route. researchgate.net While typically used for C-S bond formation, adapting these catalytic systems could lead to novel synthetic pathways for copper sulfinate complexes.

These innovative synthetic strategies, summarized in the table below, could not only improve the efficiency and environmental footprint of the synthesis but also unlock new material properties by providing greater control over the final product's characteristics.

Synthetic MethodPotential Advantages
Electrochemical SynthesisMetal- and reagent-free, high control over reaction conditions.
Hydrothermal/SolvothermalHigh crystallinity, potential for novel polymorphs.
Mechanochemical SynthesisSolvent-free, scalable, environmentally friendly.
Copper-Catalyzed ReactionsNovel reaction pathways, potential for functionalized derivatives.

Advancements in In-Situ Characterization Techniques

Understanding the formation mechanism and dynamic behavior of this compound is crucial for optimizing its synthesis and exploring its applications. Advancements in in-situ characterization techniques offer powerful tools to probe the reaction dynamics and structural evolution of this compound in real-time.

Future research should leverage the following techniques:

In-Situ X-ray Diffraction (XRD) and Pair Distribution Function (PDF) Analysis: These techniques can provide real-time structural information during the synthesis process, allowing for the identification of intermediate phases and the kinetics of crystal growth.

In-Situ Spectroscopy (Raman, IR, UV-Vis): Monitoring the reaction mixture with spectroscopic techniques can provide insights into the coordination environment of the copper(II) ion and the bonding of the benzenesulfinate ligand as the complex forms. rsc.org

In-Situ Transmission Electron Microscopy (TEM): Liquid-cell TEM allows for the direct observation of nucleation and growth of nanoparticles and crystals from solution, providing unprecedented insights into the formation mechanism at the nanoscale. ijsat.org

Cryo-TEM: This technique can be used to vitrify the reaction solution at different time points, allowing for high-resolution imaging of the transient species and early-stage clusters that lead to the final product. youtube.com

By combining these in-situ techniques, a comprehensive understanding of the nucleation, growth, and phase transformations of this compound can be achieved, paving the way for the rational design of materials with tailored properties.

Potential for Novel Applications in Advanced Materials Science (excluding biological/medical)

While the use of this compound has been noted in applications such as laser marking, its potential in other areas of advanced materials science remains largely unexplored. mdpi.com The unique combination of a redox-active copper center and an aromatic sulfinate ligand suggests a range of potential functionalities.

Emerging applications could include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The benzenesulfinate ligand can act as a linker to construct one-, two-, or three-dimensional coordination polymers. mdpi.com These materials could exhibit interesting properties such as porosity for gas storage and separation, or catalytic activity.

Luminescent Materials: Copper(I) complexes are known for their luminescent properties. The in-situ reduction of this compound could lead to the formation of luminescent Cu(I) species, opening up possibilities for applications in sensors, displays, and lighting.

Semiconducting Materials: The extended network structures that can be formed with this compound could lead to semiconducting properties, making it a candidate for use in electronic devices. acs.org

Catalysis: Copper complexes are widely used as catalysts in a variety of organic reactions. acs.orgacs.orgnih.govresearchgate.net The specific coordination environment in this compound could be harnessed for catalytic applications, for instance, in oxidation or cross-coupling reactions.

The exploration of these applications, summarized in the table below, could significantly expand the utility of this compound beyond its current uses.

Potential Application AreaUnderlying Principle
Coordination Polymers/MOFsBenzenesulfinate as a linking ligand.
Luminescent MaterialsIn-situ formation of luminescent Cu(I) species.
Semiconducting MaterialsFormation of extended network structures.
CatalysisRedox activity of the copper center.

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials discovery and design. acs.orgchemrxiv.org For a relatively unexplored compound like this compound, these computational tools can accelerate the prediction of its properties and guide the synthesis of new, related materials with desired functionalities.

Future research can benefit from the following AI and ML approaches:

Property Prediction: ML models can be trained on existing data from other copper complexes and coordination polymers to predict various properties of this compound, such as its electronic band structure, thermal stability, and mechanical properties. mdpi.comijsat.org This can help to prioritize experimental efforts.

Generative Models for Compound Design: AI-driven generative models can be used to propose novel coordination polymers and MOFs based on the Copper(II) benzenesulfinate building block. These models can explore a vast chemical space to identify new structures with potentially enhanced properties for specific applications.

High-Throughput Virtual Screening: Computational screening of large virtual libraries of related compounds can be performed to identify candidates with optimal properties for applications such as catalysis or gas separation.

Autonomous Experimentation: In the long term, AI could be integrated with robotic systems to create autonomous platforms for the synthesis and characterization of new materials based on this compound, dramatically accelerating the pace of discovery.

The synergy between computational modeling and experimental validation will be key to unlocking the full potential of this compound and related materials.

Q & A

Q. How can the number of water molecules in copper(II) benzenesulfinate hydrate be experimentally determined?

Method : Use gravimetric analysis by heating a known mass of the hydrate to remove water. Measure the mass loss and calculate the molar ratio of water to anhydrous salt. For example:

  • Mass of hydrate = initial mass – mass of anhydrous residue.
  • Moles of water lost = (mass loss) / (molar mass of H₂O).
  • Moles of anhydrous salt = (mass of residue) / (molar mass of Cu(II) benzenesulfinate).
  • Ratio = moles of H₂O : moles of anhydrous salt (e.g., 3:1 for a trihydrate). Common errors : Incomplete dehydration (underheating) or sample spattering (overheating) can skew results .

Q. What methodologies are reliable for quantifying water content in hydrates?

Method :

  • Thermogravimetric Analysis (TGA) : Monitors mass loss as a function of temperature to identify dehydration steps .
  • Karl Fischer Titration : Measures trace water content via iodometric titration, suitable for low-water hydrates.
  • Controlled Heating : Use crucibles in a furnace or Bunsen burner, ensuring gradual heating to avoid thermal decomposition .

Q. What are common experimental pitfalls in hydrate analysis, and how do they affect results?

Key issues :

  • Incomplete Dehydration : Leads to underestimation of water content (e.g., residual water increases anhydrous mass, lowering calculated %H₂O) .
  • Sample Loss : Rapid heating or spattering reduces anhydrous mass, inflating %H₂O values .
  • Hygroscopicity : Reabsorption of atmospheric moisture post-dehydration alters final mass. Mitigate using desiccators .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental water content be resolved?

Approach :

  • Perform replicate trials to identify systematic errors (e.g., inconsistent heating rates).
  • Use complementary techniques (TGA + XRD) to confirm dehydration completeness.
  • Analyze decomposition byproducts via IR or mass spectrometry if thermal degradation is suspected .

Q. What spectroscopic or crystallographic methods confirm the structural integrity of this compound?

Methods :

  • X-ray Diffraction (XRD) : Compare experimental lattice parameters with literature data to verify hydrate structure .
  • FT-IR Spectroscopy : Identify O–H stretching (3200–3600 cm⁻¹) and sulfinate group vibrations (e.g., S–O at 1000–1200 cm⁻¹) .
  • Elemental Analysis : Validate stoichiometry via CHNS/O analysis for C, H, and S content .

Q. How can synthesis conditions for this compound be optimized to improve yield?

Parameters to test :

  • pH : Adjust during ligand (benzenesulfinate) coordination to Cu²⁺; neutral to slightly acidic conditions may favor stability.
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of reactants.
  • Stoichiometry : Maintain a 1:2 Cu²⁺:benzenesulfinate ratio to avoid ligand excess or deficiency .

Q. How should hygroscopic this compound be handled to prevent rehydration?

Protocols :

  • Store samples in a vacuum desiccator with silica gel or P₂O₅.
  • Perform gravimetric measurements in a dry N₂/Ar glovebox.
  • Use airtight containers for long-term storage .

Q. What thermal decomposition pathways are observed for this compound?

Analysis :

  • TGA-DSC : Identify endothermic peaks (dehydration) and exothermic peaks (sulfinate ligand decomposition).
  • Residue Analysis : At >200°C, expect CuO or Cu₂O formation depending on atmosphere (air vs. inert) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.